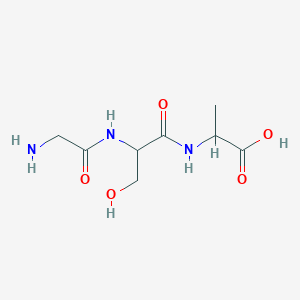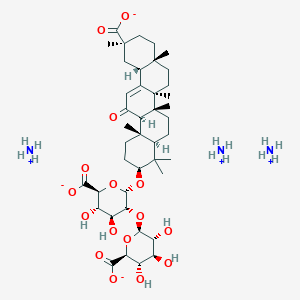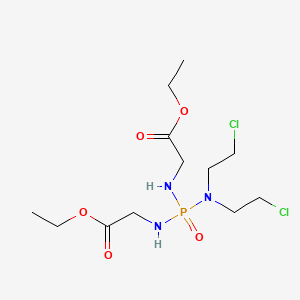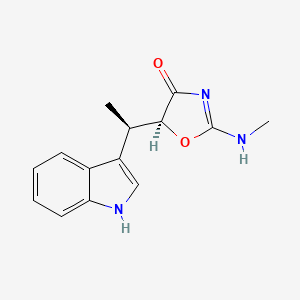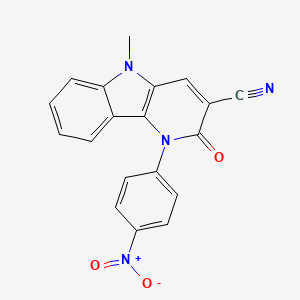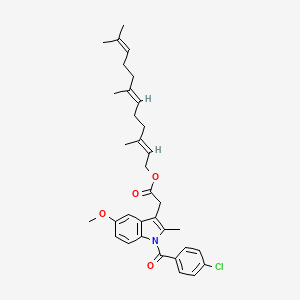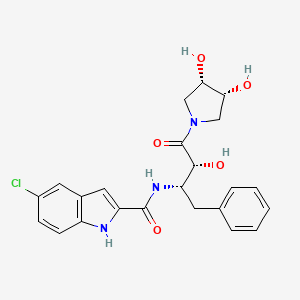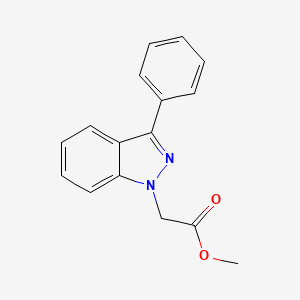
2-(3-Phenyl-1-indazolyl)acetic acid methyl ester
Übersicht
Beschreibung
“2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” is a chemical compound with the formula C16H14N2O2 . It is an α-amino acid ester . The average mass of this compound is 266.295 and the monoisotopic mass is 266.10553 .
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester”, has been a topic of interest in recent years . The Fischer indole synthesis is one method that has been used to create tricyclic indoles . In this process, an optically active cyclohexanone and phenylhydrazine hydrochloride are heated with methanesulfonic acid (MsOH) under reflux in methanol .Molecular Structure Analysis
The InChI string for “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” isInChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 . The SMILES representation is COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 . Chemical Reactions Analysis
Esters, like “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester”, can undergo a variety of reactions . One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
2-(3-Phenyl-1-indazolyl)acetic acid methyl ester is synthesized and characterized through different chemical processes, providing a foundational understanding of its structure and potential applications. For instance, the methyl ester of 1H-indazole-3-carboxylic acid is formed via diazotization and intramolecular aliphatic diazonium coupling, offering insights into regioselective electrophilic diazonium ion addition and subsequent tautomerization mechanisms under acidic conditions. These processes are critical for the formation of indazole derivatives, highlighting the compound's significance in synthetic organic chemistry (Glaser et al., 1993).
Furthermore, the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains illustrates the versatility of this compound in generating structurally diverse molecules. Such research enables the exploration of supramolecular architecture involving intermolecular hydrogen bonds, contributing to the development of new materials and drugs (Fátima C Teixeira et al., 2006).
Thermal Behavior and Stability
Studies on the thermal decomposition and stability of similar methyl esters provide valuable data for understanding the behavior of 2-(3-Phenyl-1-indazolyl)acetic acid methyl ester under various conditions. These investigations reveal the compound's stability up to its fusion point and its decomposition products, which include CO2, H2O, NH3, and CH3OH. Such data are essential for applications in materials science and engineering, where thermal stability is a critical parameter (M. Sikorska-Iwan et al., 2005).
Eigenschaften
IUPAC Name |
methyl 2-(3-phenylindazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOCUDWQCQSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-phenyl-1H-indazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



